1-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine
CAS No.:
Cat. No.: VC17734783
Molecular Formula: C8H8Cl2FN
Molecular Weight: 208.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8Cl2FN |
|---|---|
| Molecular Weight | 208.06 g/mol |
| IUPAC Name | 1-(2,6-dichlorophenyl)-2-fluoroethanamine |
| Standard InChI | InChI=1S/C8H8Cl2FN/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,12H2 |
| Standard InChI Key | PINZCNRARIEJLB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(CF)N)Cl |
Introduction
1-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine is a chemical compound with the molecular formula C8H8Cl2FN and a molecular weight of 208.06 g/mol . It is a specific type of amine, which includes a fluorinated ethyl group attached to a dichlorophenyl ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Synthesis Methods
The synthesis of 1-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine typically involves the reaction of 2,6-dichlorobenzaldehyde or its derivatives with fluorinated ethylamine precursors. The exact conditions and catalysts used can vary depending on the desired yield and purity.
Potential Applications
This compound may be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals, where the presence of fluorine and chlorine atoms can enhance biological activity or stability.
Precautionary Measures
-
Personal Protective Equipment (PPE): Gloves, goggles, and a face mask should be worn when handling the compound.
-
Storage: Store in a cool, dry place away from heat sources and flammable materials.
-
Disposal: Dispose of according to local regulations for hazardous waste.
Toxicity
While specific data on the environmental toxicity of 1-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine is limited, compounds with similar structures can be harmful to aquatic life and should be handled and disposed of carefully to prevent environmental contamination.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C8H8Cl2FN |
| Molecular Weight | 208.06 g/mol |
| CAS Number | 1824598-57-3 |
| SMILES | NC(CF)c1c(Cl)cccc1Cl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume